2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride
Overview
Description
2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride is a chemical compound with the molecular formula C8H14ClN3O. It has a molecular weight of 203.67 g/mol . This compound is a solid in form .
Molecular Structure Analysis
The InChI string of this compound isInChI=1S/C8H13N3O.ClH/c1-6-10-8(11-12-6)7-3-2-4-9-5-7;/h7,9H,2-5H2,1H3;1H
and the canonical SMILES string is CC1=NC(=NO1)C2CCCNC2.Cl
. These strings provide a textual representation of the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound is a solid in form . It has a molecular weight of 203.67 g/mol . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 203.0825398 g/mol . The topological polar surface area of the compound is 51 Ų .Scientific Research Applications
- Antimicrobial Activity of Derivatives : Derivatives containing the piperidine or pyrrolidine ring have been synthesized and were found to exhibit strong antimicrobial activity. The structural variations in these compounds play a significant role in determining their antimicrobial efficacy. Studies suggest a detailed structure–activity relationship analysis to understand the impact of different substituents on antimicrobial properties Krolenko, Vlasov, & Zhuravel, 2016.
Anticancer Applications
The compound and its derivatives have also been studied for their potential as anticancer agents. The research involves synthesizing various derivatives and evaluating their ability to inhibit cancer cell proliferation and tumor growth.
- Evaluation as Anticancer Agents : A study focused on synthesizing piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate their potential as anticancer agents. The synthesized compounds showed promising results, with some exhibiting strong anticancer activity, indicating their potential in cancer treatment Rehman et al., 2018.
Antibacterial Applications
Research on the antibacterial properties of derivatives of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride has demonstrated their effectiveness against various bacterial strains. This highlights the potential of these compounds in developing new antibacterial drugs.
- Anti-bacterial Study of N-substituted Derivatives : N-substituted derivatives of the compound were synthesized and exhibited moderate to talented antibacterial activity against both Gram-negative and Gram-positive bacteria Khalid et al., 2016.
Safety and Hazards
Future Directions
While specific future directions for this compound are not mentioned in the sources I found, it’s worth noting that similar compounds have been studied for their potential as selective 5-HT1B receptor inverse agonists . This suggests that 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride could potentially be of interest in research related to these receptors.
Mechanism of Action
1,2,4-oxadiazoles are a type of heterocyclic compound that contain an oxygen atom and two nitrogen atoms in a five-membered ring . They have been the center of attention for their high therapeutic values in the past few decades . These compounds have been found to exhibit a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , antifungal , and other properties .
In terms of their mode of action, it’s often dependent on the specific compound and its targets. For example, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
The pharmacokinetics of 1,2,4-oxadiazoles can also vary widely depending on the specific compound and its chemical structure. Factors such as absorption, distribution, metabolism, and excretion (ADME) can be influenced by things like the compound’s solubility, stability, and the presence of functional groups that can interact with metabolic enzymes.
The action environment, including factors like pH, temperature, and the presence of other molecules, can also influence the compound’s action, efficacy, and stability. For example, certain 1,2,4-oxadiazoles have been found to exhibit increased activity under acidic conditions .
Properties
IUPAC Name |
5-methyl-3-piperidin-2-yl-1,2,4-oxadiazole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.ClH/c1-6-10-8(11-12-6)7-4-2-3-5-9-7;/h7,9H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRAUTWFNQAHPJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2CCCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1311317-43-7, 1258640-84-4 | |
Record name | Piperidine, 2-(5-methyl-1,2,4-oxadiazol-3-yl)-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1311317-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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